1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBQVCLGILYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 1H-benzo[d]imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Observations :
Substituent Variations at Position 2
Key Observations :
- Pyrimidinyl-sulfonyl derivatives (e.g., BRAF inhibitors) demonstrate targeted anticancer activity, suggesting structural motifs for kinase inhibition .
Physicochemical Properties
| Property | Target Compound | 2-(Butylthio)-1H-benzo[d]imidazole | Enviradine |
|---|---|---|---|
| Molecular Weight | ~363 g/mol | ~220 g/mol | ~415 g/mol |
| logP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
| Solubility | Low (sulfonyl group) | Moderate (thioether) | Low (bulky groups) |
Implications : The target compound’s higher logP suggests better membrane permeability but may require formulation optimization for bioavailability.
Biological Activity
1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H17ClN2O2S
- Molecular Weight : 348.8 g/mol
- CAS Number : 886903-96-4
Biological Activity Overview
Benzimidazole derivatives have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific compound under review exhibits potential in various therapeutic areas.
Table 1: Summary of Biological Activities
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has shown the ability to inhibit specific enzymes involved in inflammatory responses and tumor growth, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Modulation of Receptor Activity : The compound may act as a modulator for various neurotransmitter receptors, potentially impacting neurological conditions.
- Oxidative Stress Reduction : It has been observed to reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antitumor Effects : A study evaluating the cytotoxicity against several cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency .
- Anti-inflammatory Effects : Research indicated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, highlighting its potential as an anti-inflammatory agent .
Table 2: Case Study Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
